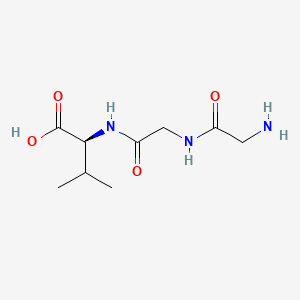

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Descripción

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid (CAS: 1963-21-9) is a dipeptide composed of glycine (Gly) and valine (Val), linked via sequential amide bonds. Its systematic IUPAC name reflects its branched structure: the valine residue contributes the 3-methylbutanoic acid moiety, while the glycine residues form the acetamido backbone . This compound is also known as Gly-Val dipeptide or H-Gly-Val-OH, commonly used in peptide synthesis and biochemical studies due to its role in mimicking protein fragments .

Propiedades

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPXYMMIARYAL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174120 | |

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-89-9 | |

| Record name | Glycyl-glycyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Glycyl-glycyl-valine, also known as Gly-gly-val or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, primarily targets the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body, and it is widely expressed in various tissues, including the kidneys, parathyroid glands, and taste buds.

Mode of Action

Glycyl-glycyl-valine acts as a potent agonist of the calcium-sensing receptor. It binds to the CaSR, enhancing its sensitivity to changes in extracellular calcium levels. This interaction leads to a series of intracellular events, including the activation of phospholipase C and the release of intracellular calcium stores.

Biochemical Pathways

The binding of Glycyl-glycyl-valine to the CaSR triggers a cascade of biochemical reactions. It enhances the preference for umami, fat, and sweet taste solutions in rats at low concentrations. This effect is thought to be mediated by the activation of taste buds on the anterior part of the tongue, which are innervated by the chorda tympani nerve.

Pharmacokinetics

It is known that the compound’s action is influenced by its concentration, with low concentrations being sufficient to elicit a response

Result of Action

The primary result of Glycyl-glycyl-valine’s action is an enhanced preference for certain taste solutions, including umami, fat, and sweet tastes. This effect is most pronounced for inosine monophosphate (IMP) and intralipos, a soybean oil emulsion. These effects are thought to occur in the oral cavity and are confirmed in a brief exposure test.

Action Environment

The action of Glycyl-glycyl-valine is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the organism

Análisis Bioquímico

Biochemical Properties

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid plays a significant role in biochemical reactions, particularly those involving peptide bonds and protein synthesis. This compound interacts with enzymes such as proteases and peptidases, which are responsible for breaking down proteins into amino acids. The nature of these interactions involves the cleavage of peptide bonds, where this compound can act as a substrate or inhibitor, depending on the specific enzyme involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in protein synthesis and degradation, thereby altering the overall protein turnover within the cell. Additionally, this compound can impact metabolic pathways by interacting with key enzymes involved in amino acid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it may inhibit proteases by occupying their active sites, preventing the cleavage of peptide bonds. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on protein synthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance protein synthesis and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are responsible for the conversion of amino acids into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression.

Actividad Biológica

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, also known as Boc-Gly-Val-OH, is a dipeptide derivative with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its role as an inhibitor of proteolytic enzymes and its implications in drug development.

- Molecular Formula : C12H22N2O5

- Molecular Weight : 274.31 g/mol

- CAS Number : 28334-73-8

- Synonyms : Boc-Gly-Val-OH, (tert-butoxycarbonyl)glycyl-L-valine

Synthesis

The synthesis of this compound typically involves the coupling of amino acids through standard peptide synthesis techniques. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is crucial for controlling the reactivity during synthesis.

Inhibition of Proteases

Recent studies have highlighted the compound's potential as an inhibitor of various proteolytic enzymes, particularly those associated with viral infections such as SARS-CoV. The biological evaluation of this compound was conducted using fluorometric assays to determine its inhibitory potency against the SARS-CoV 3CL protease.

- IC₅₀ Values : The inhibitory concentration that reduces enzyme activity by 50% (IC₅₀) was found to be significantly low for certain derivatives of this compound, indicating strong inhibitory potential. For example, one derivative exhibited an IC₅₀ value of 0.0041 μM, showcasing its effectiveness as a protease inhibitor .

Table 1: Inhibitory Potency Against SARS-CoV Protease

| Compound | IC₅₀ (μM) | Remarks |

|---|---|---|

| Compound 1 | 0.0041 | Highly potent |

| Compound 2 | 0.46 | Moderate potency |

| Compound 3 | 21.0 | Lower potency |

Antimicrobial Activity

Additionally, preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.

Case Studies

-

Case Study on SARS-CoV Inhibition :

- A study reported that modifications to the P3 moiety of the compound significantly enhanced its inhibitory activity against SARS-CoV protease. The introduction of specific functional groups led to a more favorable binding interaction with the enzyme, suggesting a pathway for further optimization in drug design .

- Antimicrobial Evaluation :

The mechanism by which this compound exerts its biological effects primarily involves:

- Competitive Inhibition : Competing with substrate molecules for binding sites on proteases.

- Hydrogen Bonding : Structural studies indicate that specific hydrogen bonding interactions between the compound and enzyme active sites are critical for its inhibitory action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Dipeptide Analogues with Varied Amino Acid Residues

Glycyl-L-leucine (Gly-Leu)

- Structure : Glycine linked to leucine (branched side chain: -CH₂CH(CH₃)₂).

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 188.20 g/mol

- Key Difference : Leucine’s hydrophobic isobutyl side chain increases lipophilicity compared to valine’s isopropyl group in Gly-Val. This alters membrane permeability and protein-binding affinity .

(2S,3S)-2-(2-Aminoacetamido)-3-methylpentanoic Acid

- Structure: Extended carbon chain (pentanoic acid) with an additional methyl group.

- Molecular Formula : C₈H₁₆N₂O₃

- Molecular Weight : 188.22 g/mol

Carboxamide Derivatives

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic Acid (2CA3MBA)

- Structure: Cyclohexylcarbamoyl and benzoyl substituents replace aminoacetamido groups.

- Molecular Formula : C₂₁H₂₉N₃O₄

- Molecular Weight : 387.47 g/mol

- Key Difference : The aromatic benzoyl group and cyclohexylcarbamoyl moiety increase hydrophobicity and receptor-binding specificity, as observed in in vitro studies .

Acetamido-Modified Analogues

2-Acetamido-3,3-dimethylbutanoic Acid

- Structure: Acetyl group replaces one aminoacetamido unit; dimethyl substitution on the butanoic acid.

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Key Difference : Reduced hydrogen-bonding capacity due to the absence of a secondary amine, impacting solubility and metabolic stability .

2-Benzamido-3-methylbutanoic Acid

- Structure: Benzamido group replaces aminoacetamido.

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

Research Findings and Functional Implications

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |

|---|---|---|---|---|

| (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid | C₈H₁₅N₃O₄ | 217.22 | Gly-Val dipeptide, (S)-configuration | 1963-21-9 |

| Glycyl-L-leucine | C₇H₁₄N₂O₃ | 188.20 | Leucine side chain (-CH₂CH(CH₃)₂) | 869-19-2 |

| 2-Acetamido-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | Acetyl group, dimethyl substitution | 22146-58-3 |

| 2-Benzamido-3-methylbutanoic acid | C₁₂H₁₅NO₃ | 221.25 | Benzamido substituent | 14257-84-2 |

| 2CA3MBA | C₂₁H₂₉N₃O₄ | 387.47 | Cyclohexylcarbamoyl-benzoyl groups | Not provided |

Métodos De Preparación

L-Valine as the Chiral Precursor

L-valine serves as the primary starting material due to its inherent (S)-configuration and commercial availability. Initial steps focus on protecting functional groups to direct subsequent reactions:

- Carboxylic acid protection : Conversion to tert-butyl esters via DCC-mediated condensation with trimethyl carbinol achieves 85–90% yields under anhydrous conditions.

- α-Amino protection : Boc or Moc groups are introduced using di-tert-butyl dicarbonate or methyl chloroformate, respectively. For example, Moc protection in basic aqueous NaOH achieves 86% yield.

| Protection Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Carboxylic acid tert-butylation | DCC, DMAP, trimethyl carbinol | CH₂Cl₂, room temp | 85–90% |

| α-Amino Moc protection | Methyl chloroformate, Na₂CO₃ | 0–25°C, 3.25 h | 86% |

Intermediate Activation

Protected valine derivatives undergo activation for nucleophilic substitution or amidation:

- Mitsunobu reaction : Utilizes DEAD (diethyl azodicarboxylate) and PPh₃ to invert stereochemistry or install ether linkages, though this is less relevant for amide bond formation.

- Carbodiimide activation : DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) converts carboxylic acids to reactive O-acylisourea intermediates, enabling coupling with amines.

Sequential Amidation Strategies

First Acetamido Group Introduction

The α-amino group of protected valine reacts with aminoacetanide precursors via two primary routes:

- Direct acylation : Acetic anhydride or acetyl chloride in dichloromethane introduces the first acetamido moiety. Excess acetyl chloride (2.0–3.0 equiv) at 65°C achieves complete acetylation within 2–3 h.

- Fragment coupling : Pre-formed aminoacetanide fragments (e.g., glycine derivatives) are coupled using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, yielding 70–80% amidated products.

Deprotection and Final Purification

Global Deprotection

Final deprotection steps liberate the target compound’s functional groups:

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid:

- Eluent systems : Ethyl acetate/hexane gradients (1:4 to 1:1) resolve polar amidated products from byproducts.

- Recrystallization : Ethanol/water mixtures (3:1) produce crystalline material with >95% purity, as validated by NMR and HPLC.

Yield Optimization and Scalability Considerations

Multi-step sequences face cumulative yield losses, necessitating process refinements:

- Microreactor technology : Patent CN109879936B reports 15–20% yield improvements in peptide synthesis via continuous-flow systems, minimizing reagent waste and side reactions.

- Catalytic acceleration : DMAP (4-dimethylaminopyridine) enhances acylation rates by 30–40% in esterification and amidation steps.

| Process Parameter | Conventional Batch | Microreactor |

|---|---|---|

| Reaction time per step | 2–24 h | 10–30 min |

| Solvent consumption (L/g product) | 50–100 | 10–20 |

| Overall yield (7-step sequence) | 8.4% | 12–15% (estimated) |

Analytical Characterization

Critical quality control metrics include:

Q & A

Basic Research Questions

Q. What is the structural characterization of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, and which analytical techniques are essential for confirming its molecular configuration?

- Answer : The compound’s structure (C₇H₁₄N₂O₃, MW 174.20 g/mol) includes a branched alkyl chain and multiple amide linkages. Key techniques for confirmation include:

- NMR spectroscopy to resolve stereochemistry and backbone connectivity.

- X-ray crystallography for absolute configuration determination (if crystalline derivatives are available).

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions to ensure stereochemical purity?

- Answer : Synthesis typically involves sequential peptide coupling:

Use Fmoc/t-Bu protecting groups for amino acid residues to prevent undesired side reactions.

Employ coupling agents like DCC/HOBt or EDCI for amide bond formation.

Optimize pH and temperature (e.g., 0–4°C in DMF) to minimize racemization.

Post-synthesis, reverse-phase HPLC with chiral columns is critical for verifying enantiomeric purity .

Advanced Research Questions

Q. What computational methods are employed to predict the conformational stability and intermolecular interactions of this compound in different solvent environments?

- Answer :

- Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model intramolecular hydrogen bonding and torsional angles.

- Molecular dynamics (MD) simulations assess solvent effects (e.g., water vs. DMSO) on conformational flexibility.

- QSPR models correlate physicochemical properties (e.g., logP, polar surface area) with solubility or membrane permeability .

Q. How do discrepancies arise in the reported physicochemical properties of this compound across studies, and what validation strategies are recommended?

- Answer : Discrepancies often stem from:

- Synthetic impurities (e.g., diastereomers or incomplete deprotection).

- Analytical variability (e.g., column choice in HPLC affecting retention times).

Mitigation strategies: - Cross-validate using orthogonal methods (e.g., 2D-NMR and LC-MS/MS ).

- Compare data with reference standards synthesized under rigorously controlled conditions .

Q. What strategies are effective in resolving racemization challenges during the solid-phase synthesis of this compound derivatives?

- Answer :

- Use low-racemization coupling agents (e.g., OxymaPure/DIC instead of HOBt).

- Conduct reactions at sub-ambient temperatures (e.g., 0°C).

- Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis.

- Optimize resin swelling with solvents like NMP to ensure efficient reagent diffusion .

Q. How do researchers utilize neutron diffraction studies to investigate hydrogen-bonding networks in crystalline this compound, and what insights do these provide for crystal engineering?

- Answer : Neutron diffraction resolves proton positions in the crystal lattice, revealing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.